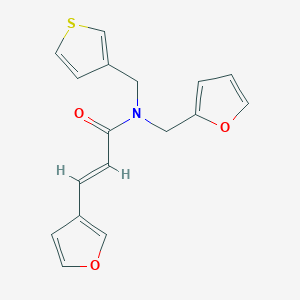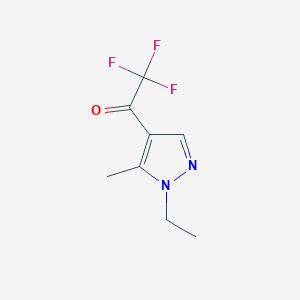
(E)-4-Bromobut-3-en-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Bromobut-3-en-1-amine; hydrochloride is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the enzyme monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Due to its unique properties, (E)-4-Bromobut-3-en-1-amine; hydrochloride has been used in a variety of research applications, including the study of neuropsychiatric disorders, neurodegenerative diseases, and drug addiction.
Aplicaciones Científicas De Investigación
Synthesis of Aziridines and Azacycles
The base-mediated intramolecular amination of bromoallenes, a reaction relevant to the use of compounds like (E)-4-Bromobut-3-en-1-amine;hydrochloride, has been described for the synthesis of 2,3-cis-2-ethynylaziridines with high selectivity. This process, improved through computational investigation, showcases the compound's role in generating aziridines and azacycles, pivotal intermediates in organic synthesis (Ohno et al., 2002).
Halogenation Reactions
In halogenation reactions, primary and secondary amines, including structures related to (E)-4-Bromobut-3-en-1-amine;hydrochloride, catalyze ortho-dibromination of phenols, demonstrating the compound's utility in selective bromination processes (Fujisaki et al., 1993).
Enzyme Inhibition
Derivatives of (E)-4-Bromobut-3-en-1-amine;hydrochloride have shown efficacy as enzyme inhibitors. For instance, synthesized bromophenols have been reported to inhibit carbonic anhydrase and acetylcholinesterase enzymes, underlining the compound's potential in medicinal chemistry for developing therapeutic agents (Bayrak et al., 2017).
Corrosion Inhibition
Triazole Schiff bases synthesized from reactions involving halogenated compounds similar to (E)-4-Bromobut-3-en-1-amine;hydrochloride have been studied as corrosion inhibitors on mild steel. This research illustrates the compound's applicability in materials science, specifically in protecting metal surfaces from corrosive environments (Chaitra et al., 2015).
Catalyzed Amination Reactions
Palladium-catalyzed amination of aryl chlorides and bromides, employing bases and phase-transfer catalysts, highlights the role of (E)-4-Bromobut-3-en-1-amine;hydrochloride in facilitating the synthesis of arylamines. This process demonstrates its significance in the development of new pharmaceuticals and organic materials (Kuwano et al., 2002).
CO2 Capture
Research involving the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, a reaction similar in context to the applications of (E)-4-Bromobut-3-en-1-amine;hydrochloride, has led to the development of a task-specific ionic liquid for CO2 capture. This innovative approach to environmental sustainability highlights the compound's potential in addressing global challenges related to carbon emissions (Bates et al., 2002).
Propiedades
IUPAC Name |
(E)-4-bromobut-3-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c5-3-1-2-4-6;/h1,3H,2,4,6H2;1H/b3-1+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFDPWWLVUHQKA-KSMVGCCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C=CBr.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)/C=C/Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

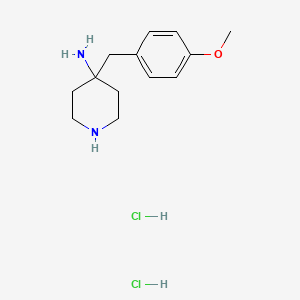
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2544925.png)
![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2544933.png)

![N-(2-ethoxyphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544935.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2544936.png)
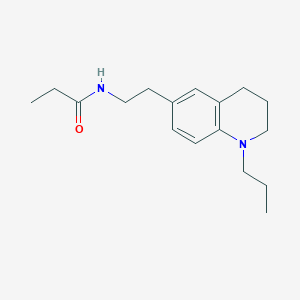
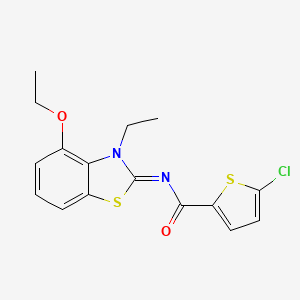
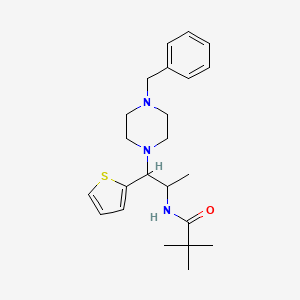
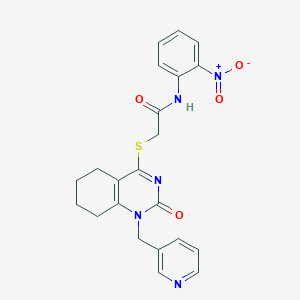
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544942.png)
